molecular formula C17H18N2O2 B1530907 N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine CAS No. 307924-32-9

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine

Cat. No.: B1530907
CAS No.: 307924-32-9
M. Wt: 282.34 g/mol
InChI Key: SUIMXQVEINNKMR-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine is a synthetic organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is known for its unique structural features, which include a benzoisoquinoline core and a glycine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine typically involves the reaction of 2,2-dimethyl-1,2-dihydrobenzo[F]isoquinoline with glycine. One common method includes the cyclocondensation of the appropriate carbinol with hydrogen cyanide, followed by the addition of malonic acid at the imino group, which is accompanied by decarboxylation . The resulting acid chloride can then react with glycine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the glycine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interact with biological macromolecules in a manner similar to natural amino acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine is unique due to its combination of a benzoisoquinoline core and a glycine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMXQVEINNKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=NCC(=O)O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357778
Record name N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307924-32-9
Record name N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 2
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 3
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 4
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 5
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 6
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine

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